molecular formula C21H22FNO4 B11495542 3-[4-(Cyclopentyloxy)phenyl]-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid

3-[4-(Cyclopentyloxy)phenyl]-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid

Cat. No.: B11495542
M. Wt: 371.4 g/mol
InChI Key: WUYMJOMTNBSLDS-UHFFFAOYSA-N
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Description

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-fluorophenyl)formamido]propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, a fluorophenyl group, and a formamido group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-fluorophenyl)formamido]propanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-fluorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-fluorophenyl)formamido]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-fluorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Cyclopentyloxy)phenyl]-3-[(2-fluorophenyl)formamido]propanoic acid is unique due to the presence of both cyclopentyloxy and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H22FNO4

Molecular Weight

371.4 g/mol

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid

InChI

InChI=1S/C21H22FNO4/c22-18-8-4-3-7-17(18)21(26)23-19(13-20(24)25)14-9-11-16(12-10-14)27-15-5-1-2-6-15/h3-4,7-12,15,19H,1-2,5-6,13H2,(H,23,26)(H,24,25)

InChI Key

WUYMJOMTNBSLDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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